molecular formula C11H12N4O B1482443 2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine CAS No. 2098039-17-7

2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine

Cat. No.: B1482443
CAS No.: 2098039-17-7
M. Wt: 216.24 g/mol
InChI Key: FQCBFWHRXQTSHB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Linked Heterocyclics : This compound has been involved in the synthesis of pyrimidine-linked heterocyclic compounds, particularly evaluated for their insecticidal and antimicrobial potentials. The synthesis involved microwave irradiative cyclocondensation, highlighting its role in creating bioactive heterocyclic structures (Deohate & Palaspagar, 2020).

  • Aminolysis Reactions : The compound has been used in aminolysis reactions under varying conditions. These reactions are significant for understanding the reactivity of different amino groups and the influence of reaction media on the outcomes (Novakov et al., 2017).

  • Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : It has been used in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are synthesized through catalyzed reactions and have potential importance in medicinal chemistry (Khashi et al., 2015).

Insecticidal and Antimicrobial Properties

  • Insecticidal and Fungicidal Activities : Some derivatives of this compound have been evaluated for their insecticidal and fungicidal activities. These studies are crucial for developing new bioactive agents in agriculture and pest control (Chen & Shi, 2008).

  • Antibacterial Agent : Research on structurally related compounds has also revealed potential antibacterial activities. These findings are significant for exploring new antibacterial agents in pharmaceutical research (Murugavel et al., 2015).

Heterocyclic Chemistry

  • Heterocyclic Synthesis : The compound plays a role in the synthesis of various heterocyclic compounds. This area of research is integral to the development of new materials and pharmaceuticals (Ho & Suen, 2013).

Properties

IUPAC Name

2-cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-6-8(5-13-16-6)9-4-10(12)15-11(14-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCBFWHRXQTSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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